1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol
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Description
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Ionic Liquid-Based Ru(II)–Phosphinite Compounds : A study by Aydemir et al. (2014) explored the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, demonstrating their efficiency as catalysts in the transfer hydrogenation of various ketones. This research highlights the potential of similar compounds in catalytic processes, offering high conversions and efficiency (Aydemir et al., 2014).
Medicinal Chemistry
Antifungal Compounds : Zambrano-Huerta et al. (2019) synthesized a novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, showing significant activity against Candida spp. strains. This underscores the importance of such structures in developing new antifungal agents, with certain derivatives displaying outstanding selectivity and low toxicity (Zambrano-Huerta et al., 2019).
Synthetic Organic Chemistry
Synthesis of Heterocycles : Hehir et al. (2008) reported on the synthesis of dimethyl-substituted benzimidazoles, highlighting the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones. This work contributes to the broader field of heterocyclic chemistry, emphasizing the synthetic versatility and biological relevance of benzimidazole derivatives (Hehir et al., 2008).
Properties
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-7-8-15(2)20(11-14)25-13-17(24)12-23-19-6-4-3-5-18(19)22-21(23)16-9-10-16/h3-8,11,16-17,24H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMHATQCCXPKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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